
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one is an organic compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde and an enone, the compound can be synthesized via a Michael addition followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes could be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and pentenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Could be used in the production of fragrances, flavors, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A related compound with a hydroxyl group, known for its antimicrobial properties.
6-Methyl-2H-pyran-2-one: Lacks the pentenyl side chain, used in flavor and fragrance industries.
4-Methyl-2H-pyran-2-one: Another pyranone derivative with different substituents, used in various chemical applications.
Uniqueness
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyranone derivatives
Eigenschaften
CAS-Nummer |
502624-29-5 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
6-methyl-4-pent-1-enylpyran-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-10-7-9(2)13-11(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
FCNBCBBARFKUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC(=O)OC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


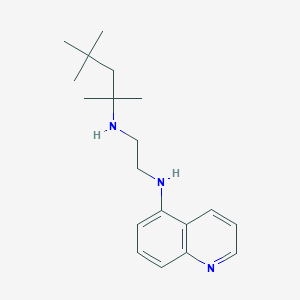


![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)

![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
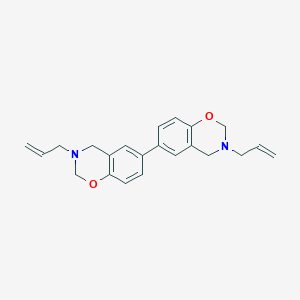
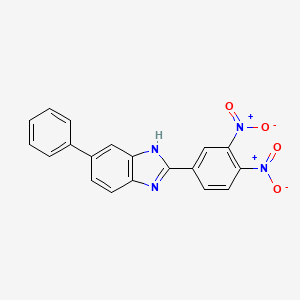
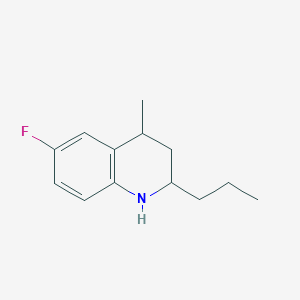
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
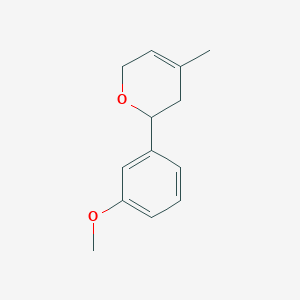
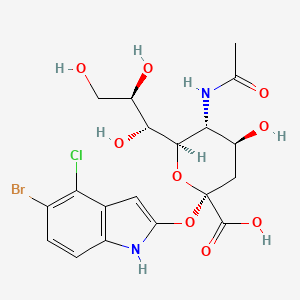
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
